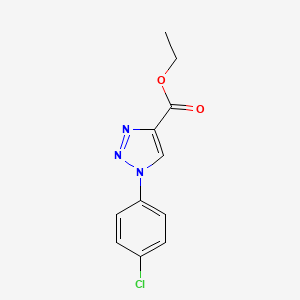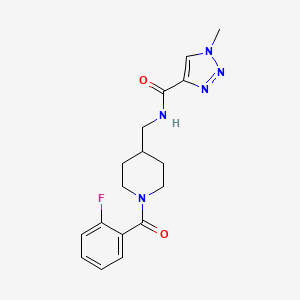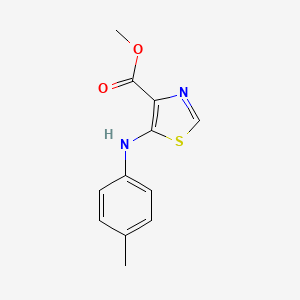
5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole, also known as FSBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. FSBO is a fluorinated benzimidazole derivative that has a sulfonyloxy group attached to it. This compound has shown promising results in scientific research, and its unique chemical properties make it a valuable tool for studying biological processes.
Aplicaciones Científicas De Investigación
Organic Synthesis
5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole: is a versatile reagent in organic synthesis. Its ability to introduce sulfonyl fluoride groups into organic molecules is particularly valuable. This functionality is crucial for the synthesis of sulfonyl fluorides, which are important intermediates in the development of various pharmaceuticals and agrochemicals .
Chemical Biology
In chemical biology, this compound’s reactivity with different functional groups allows for the creation of a wide array of new derivatives. These derivatives can be used as probes or modulators in biological systems to study enzyme function, protein interactions, and other biochemical processes .
Drug Discovery
The sulfonyl fluoride group of 5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole is beneficial in drug discovery. It can act as a bioisostere for phosphates, thereby modulating the biological activity of compounds. This characteristic is exploited in the design of enzyme inhibitors and receptor ligands .
Materials Science
In materials science, the compound’s derivatives can be used to modify surfaces, create new polymers, and develop sensor technologies. The sulfonyl fluoride group’s reactivity is advantageous for creating materials with specific properties, such as increased durability or chemical resistance .
Molecular Docking
The compound has potential applications in molecular docking studies. It can be used to predict the interaction between drugs and biological targets, which is essential for the rational design of new therapeutics. For instance, derivatives of this compound have been evaluated for their anti-cancer potency as possible anaplastic lymphoma kinase inhibitors .
Fluorescent Labeling
Due to the fluorescent properties of benzoxazole derivatives, 5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole can be used in the development of fluorescent labels. These labels are valuable tools in biological imaging and diagnostics, allowing for the visualization of cellular components and processes .
Sensor Technology
The compound’s derivatives can also be utilized in sensor technology. Their ability to bind selectively to certain molecules makes them suitable for use in sensors that detect environmental pollutants, biological markers, or chemical warfare agents .
Surface Modification
Finally, the compound is useful for surface modification. Its derivatives can be applied to various substrates to alter their surface properties, such as hydrophobicity, reactivity, or biocompatibility. This application is significant in the development of medical devices and implants .
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4S/c1-11-7-4-3-6(16-17(10,14)15)5-8(7)12(2)9(11)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKLVNGNDWIVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OS(=O)(=O)F)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2573887.png)
![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2573889.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2573898.png)


![4-methoxy-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2573901.png)

